Guanidine, 1-butyl-3-cyano-
Description
BenchChem offers high-quality Guanidine, 1-butyl-3-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, 1-butyl-3-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1-cyanoguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-9-6(8)10-5-7/h2-4H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCDPXQCUJWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194190 | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41283-66-3 | |
| Record name | N-Butyl-N′-cyanoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist’s Guide to the Synthetic Versatility of 2-Cyanoguanidine (Dicyandiamide, CAS 461-58-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoguanidine, commonly known as dicyandiamide (DCDA), is a deceptively simple, nitrogen-rich molecule (C₂H₄N₄) that serves as a cornerstone synthon for a vast array of heterocyclic and acyclic compounds. Its multifaceted reactivity, stemming from the interplay between its guanidine core and cyano group, makes it an indispensable precursor in pharmaceuticals, agrochemicals, and material science.[1] This guide provides an in-depth exploration of the core synthetic pathways originating from DCDA, moving beyond mere procedural lists to dissect the mechanistic rationale behind experimental choices. We will examine the synthesis of key derivative classes, including biguanides and triazines, offering field-proven protocols and critical insights for professionals engaged in molecular design and development.
The Molecular Foundation: Understanding DCDA's Reactivity
Dicyandiamide is the dimer of cyanamide and exists in tautomeric forms.[2][3] Its synthetic potential is primarily governed by three key features: the nucleophilic amino groups, the electrophilic carbon of the cyano group, and the ability of the entire structure to participate in cyclization reactions. The presence of multiple nitrogen atoms and reactive hydrogen sites allows DCDA to undergo a variety of chemical transformations, including addition, condensation, and polymerization.[4]
The causality behind its versatility lies in the electron-withdrawing nature of the cyano group, which activates the guanidine moiety for nucleophilic attack, while the cyano group itself is susceptible to addition reactions. This dual reactivity is the foundation for the diverse derivatives that can be synthesized.
Caption: General workflow for the synthesis of Metformin Hydrochloride.
Table 1: Comparison of Selected Metformin Synthesis Protocols
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Key Advantages/Disadvantages | Reference |
| Conventional Heating | DCDA, Dimethylamine HCl | Xylene | 130-150 | Established method; requires high temp & long reaction times. | [5][6] |
| Microwave-Assisted | DCDA, Dimethylamine HCl | None (neat) | 100-160 | Rapid heating, significantly reduced reaction time. | [7] |
| Organic Acid Catalysis | DCDA, Dimethylamine, HCl | Organic Acid / Water | High Pressure | Improves DCDA stability in aqueous systems, reduces byproducts. | [8] |
| Lower Alcohol Solvent | DCDA, Dimethylamine | Sodium Alkoxide / Lower Alcohol | 20-80 | Milder conditions, gradual temperature increase. | [5] |
Experimental Protocol: Microwave-Assisted Metformin HCl Synthesis
This protocol is adapted from methodologies emphasizing efficiency and reduced reaction times. [7]
-
Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stirrer, charge dicyandiamide (1.0 eq) and dimethylamine hydrochloride (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140°C and hold for 20-30 minutes. Monitor the internal pressure.
-
Work-up: After cooling the vessel to room temperature, dissolve the resulting solid mass in a minimal amount of hot water.
-
Purification: Initiate crystallization by adding a suitable solvent like isopropanol or acetone. Cool the mixture to 0-5°C to maximize precipitation.
-
Isolation: Collect the crystalline metformin hydrochloride by filtration, wash with cold solvent, and dry under vacuum.
Self-Validation: The protocol's integrity is confirmed by characterization of the final product (e.g., via NMR, HPLC, and melting point analysis) to ensure it is free from significant impurities like melamine. [6]
Synthesis of 1,3,5-Triazine Derivatives: Building Bioactive Scaffolds
DCDA is a valuable precursor for substituted s-triazines, a scaffold present in numerous biologically active compounds, including anticancer and antimicrobial agents. [9]The most versatile method for creating diverse triazines involves the reaction of DCDA with nitriles.
Mechanistic Insight
This synthesis is a base-catalyzed condensation reaction. The base (e.g., potassium hydroxide) deprotonates DCDA, increasing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the nitrile, initiating a cascade of cyclization and tautomerization steps to form the stable aromatic triazine ring.
Green Chemistry Approach: Microwave-Assisted Triazine Synthesis
Traditional methods often require high temperatures and long reaction times. Microwave-assisted synthesis offers a green, efficient alternative by dramatically reducing reaction times and often minimizing the need for solvents. [10]
Caption: Microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines.
Experimental Protocol: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine
This protocol is based on the green methodology reported by Véliz et al. [10]
-
Reactant Preparation: In a mortar, grind dicyandiamide (1.0 eq), benzonitrile (1.2 eq), and powdered potassium hydroxide (0.2 eq) to a fine, homogeneous powder.
-
Microwave Reaction: Place the powder in an open beaker and irradiate in a domestic microwave oven at medium power (e.g., 600W) for 3-5 minutes.
-
Causality Note: The absence of solvent and the direct energy input into the polar reactants allows for extremely rapid and efficient heating, driving the reaction to completion quickly.
-
-
Work-up: After cooling, treat the resulting solid with water to dissolve the potassium hydroxide and any unreacted DCDA.
-
Isolation: Collect the insoluble product, 2,4-diamino-6-phenyl-1,3,5-triazine, by filtration.
-
Purification: Wash the solid thoroughly with water and then with a small amount of cold ethanol. The product is often pure enough for many applications without further purification.
Other Key Transformations of Dicyandiamide
The utility of DCDA extends beyond biguanides and triazines, underscoring its role as a versatile intermediate.
Table 2: Overview of Other Important DCDA Derivatives
| Derivative Class | Co-reactant | Key Application Areas | Mechanistic Principle | Reference |
| Guanidine Salts | Mineral or Organic Acids | Pharmaceutical intermediates, explosives | Simple acid-base reaction | |
| Acyl Derivatives | Acyl Chlorides, Anhydrides | Intermediates for triazines | Acylation of amino groups, followed by potential rearrangement | [11] |
| DCDA-Formaldehyde Resins | Formaldehyde | Dye fixing agents, leather tanning | Condensation polymerization | |
| Epoxy Curing Agents | Epoxy Resins | Adhesives, coatings, laminates | Ring-opening of epoxide by amino groups; complex mechanism | [12][13] |
| Melamine | None (self-condensation) | Thermosetting plastics, resins | Thermal cyclotrimerization | [2][14] |
Conclusion and Future Outlook
Dicyandiamide (CAS 461-58-5) is a powerful and economical building block for a multitude of nitrogen-containing compounds. Its reactivity profile enables the straightforward synthesis of medicinally crucial scaffolds like biguanides and triazines. As demonstrated, modern synthetic techniques such as microwave-assisted heating are paving the way for greener, more efficient protocols. However, the exploration of other modern activation methods, such as Lewis acid catalysis or photoredox strategies for DCDA reactions, remains a relatively untapped field. [15]For researchers in drug development, a deep understanding of DCDA's fundamental chemistry unlocks a vast chemical space, offering robust and scalable routes to novel bioactive molecules.
References
-
Metoree. (2025). 20 Dicyandiamide Manufacturers in 2025. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Dicyandiamide: A Foundation for Industrial Synthesis. Available at: [Link]
-
Justia Patents. (2023). Synthesis method and application of metformin hydrochloride. Available at: [Link]
-
Betakim Tekstil. (n.d.). Dicyandiamide, DCD, DCDA, Cyanoguanidine, 461-58-5. Available at: [Link]
-
SciSpace. (n.d.). Mechanism of the dicyandiamide/epoxide reaction. Available at: [Link]
-
Al-Subi, A., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1146–1185. Available at: [Link]
-
Wikipedia. (n.d.). Melamine. Available at: [Link]
-
Ataman Kimya. (n.d.). DICYANDIAMIDE. Available at: [Link]
-
Adams, P., et al. (1953). Chemistry of Dicyandiamide. II. Preparation and Hydrolysis of Acyldicyandiamides. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2016). CN105294509A - System and method for synthesizing dicyandiamide by one-step process.
-
Véliz, E. A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dicyandiamide. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Available at: [Link]
- Google Patents. (2016). CN105968032A - Synthetic method of metformin hydrochloride.
-
The Chemical Company. (n.d.). Dicyandiamide. Available at: [Link]
-
Popat, K. H., et al. (2014). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 19(11), 17786-17804. Available at: [Link]
-
Wikipedia. (n.d.). 2-Cyanoguanidine. Available at: [Link]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. Available at: [Link]
-
World Intellectual Property Organization. (2021). WO/2021/012274 PREPARATION METHOD FOR METFORMIN HYDROCHLORIDE. Available at: [Link]
- Google Patents. (2016). WO2016059507A1 - Improved process for the preparation of high pure metformine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Dicyandiamide: From Pharmaceuticals to Industrial Chemicals. Available at: [Link]
Sources
- 1. thechemco.com [thechemco.com]
- 2. 20 Dicyandiamide Manufacturers in 2026 | Metoree [us.metoree.com]
- 3. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. CN105968032A - Synthetic method of metformin hydrochloride - Google Patents [patents.google.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. betakim.com.tr [betakim.com.tr]
- 13. scispace.com [scispace.com]
- 14. Melamine - Wikipedia [en.wikipedia.org]
- 15. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-Butyl-N'-Cyanoguanidine in Medicinal Chemistry
Executive Summary
This technical guide details the application of N-butyl-N'-cyanoguanidine (1-butyl-3-cyanoguanidine) as a critical intermediate in the synthesis of biguanide antidiabetics and as a versatile pharmacophore in rational drug design.[1] While primarily known as the direct precursor to Buformin (1-butylbiguanide), the N-alkyl-cyanoguanidine scaffold serves as a neutral, polar bioisostere for thiourea and guanidine moieties, offering improved oral bioavailability and reduced basicity in lead optimization.
This document provides validated protocols for the synthesis of the scaffold, its conversion to active pharmaceutical ingredients (APIs), and its strategic use in bioisosteric replacement.
Chemical Profile & Pharmacophore Logic[1][2]
Structural Identity[1][2]
-
IUPAC Name: 1-butyl-3-cyanoguanidine[1]
-
CAS Number: 122268-38-6 (generic cyanoguanidine class ref: 461-58-5)[1]
-
Molecular Formula: C6H12N4[1]
-
Molecular Weight: 140.19 g/mol [1]
The Cyanoguanidine Advantage (Bioisosterism)
In medicinal chemistry, the cyanoguanidine moiety is utilized to modulate the physicochemical properties of a drug candidate.[2][3] Unlike the highly basic guanidine group (pKa ~13.6), the electron-withdrawing cyano group stabilizes the nitrogen lone pairs, rendering the molecule neutral at physiological pH .
| Feature | Guanidine | Cyanoguanidine | Medicinal Impact |
| pKa | ~13.6 (Protonated) | ~0.5 (Neutral) | Improves membrane permeability (passive diffusion).[1] |
| H-Bonding | Donor | Donor/Acceptor | The cyano nitrogen acts as a weak H-bond acceptor.[1] |
| Polarity | Ionic | Polar Neutral | Reduces "ion trapping" in lysosomes or acidic compartments.[1] |
Pharmacophore Visualization
The following diagram illustrates the electronic and structural relationship between the precursor and the active biguanide, highlighting the critical "Activation" step.
Figure 1: Mechanistic pathway from the neutral cyanoguanidine scaffold to the basic biguanide pharmacophore.[1]
Experimental Protocols
Protocol A: Synthesis of N-Butyl-N'-Cyanoguanidine
This protocol describes the preparation of the intermediate from butylamine and sodium dicyanamide. This method is preferred over the calcium cyanamide route due to higher purity profiles.[1]
Reagents:
Procedure:
-
Salt Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve n-butylamine (0.1 mol) in n-butanol (50 mL). Slowly add concentrated HCl (0.1 mol) dropwise to form the butylamine hydrochloride salt in situ. Caution: Exothermic reaction.[1]
-
Addition: Add Sodium Dicyanamide (0.105 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. The reaction is driven by the release of ammonia (if using free amine) or precipitation of NaCl.
-
Work-up:
-
Purification: Recrystallize from ethanol/water if necessary.
-
Yield: Expected yield 75–85%. Melting point: ~72–75°C.[1]
Protocol B: Conversion to Buformin (Active Drug)
This step converts the cyanoguanidine intermediate into the active biguanide via nucleophilic addition of ammonia.
Reagents:
-
N-Butyl-N'-cyanoguanidine (from Protocol A)[1]
-
Ammonium Chloride (1.1 eq)[1]
-
Solvent: Neat (Fusion method) or Xylene[1]
Procedure (Fusion Method - High Efficiency):
-
Preparation: Intimately mix N-butyl-N'-cyanoguanidine (10 g) and Ammonium Chloride (4.2 g) in a mortar.
-
Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath to 135–140°C.
-
Reaction: The mixture will melt and fuse. Maintain temperature for 2–3 hours. The melt will gradually solidify as the higher-melting biguanide salt forms.
-
Extraction: Cool the reaction mass. Add hot ethanol (50 mL) and reflux for 30 minutes to dissolve the crude product.
-
Filtration: Filter hot to remove any unreacted ammonium chloride.[1]
-
Crystallization: Cool the filtrate. Buformin Hydrochloride will precipitate as white crystals.[1]
-
Characterization: Confirm identity via HPLC (see Section 4). Melting Point: 174–177°C.[1][5]
Analytical Characterization & QC
To ensure the integrity of the synthesized compounds, the following analytical parameters should be verified.
| Parameter | N-Butyl-N'-Cyanoguanidine (Intermediate) | Buformin HCl (API) |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 72–75°C | 174–177°C |
| IR Spectrum | Strong nitrile band (~2160 cm⁻¹) | Absence of nitrile band; Broad NH stretches |
| Solubility | Soluble in alcohol, hot water | Freely soluble in water |
| HPLC Retention | Late eluting (Neutral/Lipophilic) | Early eluting (Polar/Ionic) |
HPLC Method (Generic):
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30)[1]
-
Detection: UV @ 230 nm[1]
Safety & Toxicology
Critical Warning: While N-butyl-N'-cyanoguanidine is relatively low toxicity (LD50 oral rat > 3000 mg/kg), the final product Buformin carries a significant risk of Lactic Acidosis .[1]
-
Mechanism: Biguanides inhibit mitochondrial Complex I, preventing gluconeogenesis from lactate precursors.[1]
-
Handling: Wear standard PPE (gloves, goggles, lab coat).[1] Cyanoguanidines can release toxic fumes (cyanides/nitrogen oxides) if incinerated.[1]
-
Regulatory: Buformin is withdrawn in many markets (USA, France) but remains relevant in research for oncology (Warburg effect inhibition) and longevity studies.[1]
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow from raw materials to Buformin HCl.
References
-
Shapiro, S. L., & Freedman, L. (1960).[1][5] Salts of N-amylbiguanide.[1][5] U.S. Patent No.[1][5] 2,961,377.[1][5] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Werner, E. A., & Bell, J. (1920).[1] The preparation of guanidine salts and of isomeric dimethylguanidines. Journal of the Chemical Society, Transactions, 117, 1133-1136.
-
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
-
Sogame, Y., et al. (2023).[1] Anticancer activity of buformin in metabolic pathways.[1][5] Cancer Science.[1][6] [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10005, 2-Cyanoguanidine.[1][1]
Sources
- 1. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 2. Bioisosterism - Drug Design Org [drugdesign.org]
- 3. Cyanoguanidine-based lactam derivatives as a novel class of orally bioavailable factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0305721B1 - Process for preparing hexamethylene bis-dicyanide diamide - Google Patents [patents.google.com]
- 5. Buformin - Wikipedia [en.wikipedia.org]
- 6. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butyl-3-Cyanoguanidine
This guide is structured as a Tier-3 Technical Support resource for researchers and process chemists. It prioritizes field-proven methodologies over theoretical generalities, focusing on the specific physicochemical behavior of alkyl-cyanoguanidines.[1]
Subject: Troubleshooting & Purification Protocols for Crude 1-Butyl-3-Cyanoguanidine Document ID: TS-BCG-001 Role: Senior Application Scientist[1]
Executive Summary & Chemical Context
1-Butyl-3-cyanoguanidine (N-butylcyanoguanidine) is typically synthesized via the nucleophilic addition of butylamine to sodium dicyanamide (NaDCA) or by the desulfurization of thiourea derivatives.[1] Unlike its parent compound (cyanoguanidine, mp ~209°C), the introduction of the butyl chain disrupts the crystal lattice, significantly altering solubility and melting behavior.[1]
Common Impurity Profile:
-
Unreacted Butylamine: Liquid, basic, distinct odor.[1]
-
Sodium Dicyanamide/Chloride: Ionic, water-soluble.[1]
-
Dicyandiamide (DCD): Thermal degradation byproduct.[1]
-
Butylbiguanide (Buformin): Over-reaction byproduct if temperatures exceed 140°C or if excess amine is present.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is 'oiling out' instead of crystallizing during cooling."
Diagnosis: This is a classic "Liling Effect" common with alkyl-guanidines.[1] The compound is separating as a second liquid phase before the solution reaches the crystallization temperature, often due to high solute concentration or cooling too rapidly.
Corrective Action:
-
Re-dissolve: Reheat the mixture until the oil phase dissolves completely.
-
Adjust Solvent Ratio: Add 10-15% more solvent (usually water or ethanol) to lower the saturation point.[1]
-
Seeding: Once the solution is slightly turbid but before oil droplets form, add a seed crystal of pure 1-butyl-3-cyanoguanidine.
-
Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath to cool to room temperature over 2-3 hours. Do not use an ice bath immediately.[1]
Issue 2: "The crystals are yellowish/off-white, even after filtration."
Diagnosis: Coloration typically arises from oxidation byproducts of butylamine or trace polymerization of cyanamide species.[1]
Corrective Action:
-
Activated Carbon Treatment: During the hot dissolution step of recrystallization, add Activated Charcoal (1-3 wt%) .[1]
-
Hot Filtration: Stir for 15 minutes at reflux, then filter through a pre-warmed Celite® pad to remove the carbon.
-
Result: The filtrate should be clear/colorless before cooling.
Issue 3: "My melting point is broad (e.g., 65-80°C) and doesn't match literature."
Diagnosis: A broad melting range indicates impure material (eutectic mixture) or retained solvent.[1] Note that while the dibutyl derivative melts at 72-75°C, the monobutyl derivative typically has a higher melting point (often >100°C depending on the specific isomer and crystal habit). A depressed MP usually points to residual butylamine salts.[1]
Corrective Action:
-
pH Wash: Suspend the solid in cold water and check pH.[1] If basic (pH > 8), residual amine is present.[1] Wash with dilute, cold acetic acid solution followed by water.[1]
-
Drying: Ensure the product is dried in a vacuum oven at 40°C for 12 hours to remove occluded solvent.
Standard Operating Procedure (SOP): Purification Protocol
Method A: Aqueous Ethanol Recrystallization (Recommended)
This method leverages the steep solubility curve of cyanoguanidines in ethanol/water mixtures.
Reagents:
Protocol:
-
Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (30 mL) and heat to reflux (approx. 78°C).
-
Titration: If the solid does not dissolve, add Water dropwise through the condenser until clarity is achieved.[1] (Target ratio is typically 3:1 to 1:1 EtOH:Water).[1]
-
Clarification: If colored, add activated carbon (0.2 g), reflux for 10 min, and filter hot.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed (2 hours). Then, transfer to a refrigerator (4°C) for 4 hours.
-
Collection: Filter the white needles via vacuum filtration.
-
Washing: Wash the cake twice with ice-cold water (removes inorganic salts like NaCl/NaDCA) and once with cold diethyl ether (removes unreacted butylamine).[1]
-
Drying: Dry under vacuum (10 mbar) at 45°C.
Method B: Acid-Base Precipitation (For High Amine Content)
Use this if the crude material is sticky/wet with amine.[1]
-
Dissolve crude in 1M HCl (The guanidine moiety forms a water-soluble salt).[1]
-
Extract with Ethyl Acetate (removes non-basic impurities).[1] Discard organic layer.[1]
-
Neutralize the aqueous layer slowly with 2M NaOH to pH 8-9.[1]
-
The free base 1-butyl-3-cyanoguanidine will precipitate.[1] Filter and wash copiously with water.[1][3]
Technical Data Summary
| Parameter | Specification / Behavior |
| Appearance | White crystalline needles or prisms |
| Solubility (Cold) | Insoluble in water, ether, hexane |
| Solubility (Hot) | Soluble in Ethanol, Methanol, Hot Water |
| Impurity Removal | Salts: Removed via water wash.[1] Amines: Removed via Ether wash or Acid/Base workup.[1] |
| Storage | Hygroscopic.[1] Store in desiccator below 30°C. |
Process Visualization (Workflow)[1]
Figure 1: Step-by-step purification workflow for removing ionic and organic impurities.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for the primary crystallization because cyanoguanidines have high solubility in ketones, often leading to low recovery yields.[1] It is better used as a solvent for cleaning glassware.[1]
Q: How do I distinguish the product from Dicyandiamide (DCD)? A: Melting point is the quickest indicator. DCD melts at 209-211°C .[1] Your butyl derivative will melt significantly lower (literature for alkyl derivatives varies, but typically <150°C).[1] Additionally, DCD is much less soluble in cold ethanol than the butyl derivative.[1]
Q: Is the product hygroscopic? A: Yes, the introduction of the alkyl chain disrupts the tight hydrogen bonding network of the parent cyanoguanidine, making it slightly more susceptible to moisture absorption. Always store in a desiccator.[1]
References
-
Beilstein Journal of Organic Chemistry. Synthetic accesses to biguanide compounds. (Reviews the reactivity of sodium dicyanamide with amines).
-
National Institutes of Health (PMC). Synthetic accesses to biguanide compounds.[1] (Detailed schemes on cyanoguanidine precursors).
-
Google Patents. Preparation of substituted cyanoguanidine (US2455807A).[1] (Describes the synthesis and recrystallization of butyl-cyanoguanidine derivatives from aqueous ethanol).
-
PubChem. 2-Cyanoguanidine Compound Summary. (Physical property data for the parent compound for solubility comparison). [1]
Sources
Optimizing reaction conditions for N-butyl-N'-cyanoguanidine synthesis
Topic: Optimization of Reaction Conditions for N-butyl-N'-cyanoguanidine Document ID: TSC-SYN-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1][2]
Executive Summary & Core Chemistry
N-butyl-N'-cyanoguanidine is a critical intermediate, primarily utilized as a precursor for biguanide class drugs (e.g., Buformin analogs) and various pyrimidine heterocycles.[1][2]
The synthesis typically relies on the nucleophilic addition of butylamine to sodium dicyanamide. While seemingly straightforward, this reaction is prone to thermodynamic traps, including polymerization (melamine formation) and hydrolysis.[2] This guide provides a robust, self-validating protocol designed to maximize yield and minimize "oiling out."
The "Golden Path" Protocol
-
Primary Reagents: Butylamine Hydrochloride, Sodium Dicyanamide
-
Solvent System: n-Butanol (Critical for thermal activation and workup)[1][2]
Standard Operating Procedure (SOP)
This protocol is optimized for a 100 mmol scale. Scale linearly.
Phase A: Reagent Preparation & Setup
Rationale: Using the amine hydrochloride salt rather than the free base is non-negotiable for high yields. It provides the necessary proton source to buffer the reaction and facilitates the precipitation of the inorganic byproduct (NaCl).
-
Equipment: 250 mL Round Bottom Flask (RBF), reflux condenser, magnetic stir bar, oil bath.
-
Reagents:
-
Assembly: Charge the RBF with the solid reagents first, then add n-Butanol. The mixture will appear as a white suspension.[2]
Phase B: Reaction Execution
Rationale: The reaction requires thermal energy to overcome the activation barrier of the nitrile addition. n-Butanol (bp 117.7°C) provides the ideal thermal window without requiring pressurized vessels.[1][2]
-
Heating: Heat the mixture to a vigorous reflux (internal temp ~116-118°C).
-
Duration: Maintain reflux for 4 to 6 hours .
-
Visual Check: The suspension will change character.[2] The bulky sodium dicyanamide solids will disappear, replaced by fine, crystalline NaCl precipitate.
-
-
In-Process Control (IPC): Spot on TLC (Eluent: 10% Methanol in DCM). Look for the disappearance of the amine (ninhydrin stain) and the appearance of the UV-active cyanoguanidine spot (
).
Phase C: Workup & Isolation
Rationale: This method exploits solubility differentials.[2] The product is soluble in hot n-butanol but insoluble in cold.[2] NaCl is insoluble in both.[2]
-
Hot Filtration (Critical): While the reaction mixture is still hot (>80°C) , filter it through a sintered glass funnel or Celite pad.[2]
-
Why: This removes the NaCl byproduct immediately.[2]
-
Caution: Do not let the solution cool, or the product will crystallize in the filter, leading to yield loss.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill to 0-4°C for 2 hours.
-
Collection: Filter the white crystalline solid. Wash with cold acetone or diethyl ether to remove residual n-butanol.[1][2]
-
Drying: Vacuum dry at 45°C.
Critical Process Parameters (CPP)
| Parameter | Range | Impact of Deviation |
| Stoichiometry | 1.0 : 1.05 (Amine:NaN(CN)₂) | Excess Amine: Leads to oily product and difficult purification.[1][2] Excess NaN(CN)₂: Generally tolerated, removed in water wash.[2] |
| Temperature | 115°C - 120°C (Reflux) | <100°C: Reaction stalls; incomplete conversion.[1][2] >130°C: Risk of nitrile hydrolysis or trimerization to melamines.[2] |
| Solvent Choice | n-Butanol | Water: Low yield due to hydrolysis.[1][2] Ethanol: Boiling point (78°C) is too low for efficient conversion.[2] |
| pH | Neutral to slightly acidic | Basic pH: Promotes dimerization of dicyanamide (dicyandiamide formation) rather than reaction with amine.[1][2] |
Troubleshooting Guide (FAQ)
Q1: My product is oiling out instead of crystallizing. What happened?
Diagnosis: This usually indicates the presence of unreacted butylamine or residual n-butanol trapped in the lattice. Corrective Action:
-
Re-dissolve: Dissolve the oil in a minimum amount of hot water (approx. 80°C).[2]
-
Cool: Allow it to cool very slowly. The "oil" is often a supercooled liquid form of the product. Scratching the glass side with a spatula can induce nucleation.[2]
-
Alternative: Triturate the oil with diethyl ether to extract the solvent, forcing the solid to crash out.
Q2: The yield is significantly lower than the literature (Expected >75%).
Diagnosis: Likely premature crystallization during the hot filtration step.[2] Corrective Action:
-
Ensure your funnel is pre-heated.[2]
-
Use a slightly larger volume of n-butanol (e.g., 80 mL instead of 60 mL) to keep the product in solution during filtration.
-
Wash the filter cake (NaCl) with boiling n-butanol to recover trapped product.[1][2]
Q3: I see a new spot on TLC that doesn't match the product or starting material.
Diagnosis: This is likely Dicyandiamide (dimer of cyanamide) or a Melamine derivative.[2] Cause: Reaction temperature was too high for too long, or the amine salt was not dry (water promotes hydrolysis).[2] Prevention: Ensure reagents are anhydrous. Do not exceed 6 hours of reflux unless IPC confirms incomplete reaction.[2]
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision nodes for purification.
Caption: Operational workflow for the synthesis of N-butyl-N'-cyanoguanidine, highlighting the critical hot filtration step to separate inorganic byproducts.
References
-
Curd, F. H. S., & Rose, F. L. (1946).[2][3] Synthetic antimalarials.[2][3][4][5][6] Part X. Some aryl-diguanide (“-biguanide”) derivatives. Journal of the Chemical Society, 729-737. [1][2]
-
Context: The foundational text establishing the reaction of sodium dicyanamide with amine salts to form cyanoguanidines.[7]
-
-
Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959).[2] Hypoglycemic Agents. III. N^1-Alkyl- and Aralkylbiguanides.[1][2][7][8] Journal of the American Chemical Society, 81(14), 3728–3736. [1][2]
- Context: Details the conversion of cyanoguanidines to biguanides (like Buformin)
-
Patent US2455896A. (1948).[2] Manufacture of biguanide derivatives.[2][7][8]
- Context: Industrial process descriptions for handling alkyl-cyanoguanidine intermedi
Sources
- 1. 1-Butanol - Wikipedia [en.wikipedia.org]
- 2. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 3. 149. Synthetic antimalarials. Part X. Some aryl-diguanide (“-biguanide”) derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Studies on synthetic antimalarial drugs; general chemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on synthetic antimalarial drugs; some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of N-butyl-N'-cyanoguanidine under acidic or basic conditions
Welcome to the Technical Support Center for N-butyl-N'-cyanoguanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of N-butyl-N'-cyanoguanidine under acidic and basic conditions. While direct literature on the stability of N-butyl-N'-cyanoguanidine is limited, this document leverages established chemical principles and data from structurally related compounds, such as cyanoguanidine (dicyandiamide) and proguanil, to provide a comprehensive framework for your experimental design and troubleshooting.
Introduction to N-butyl-N'-cyanoguanidine Stability
N-butyl-N'-cyanoguanidine possesses a reactive cyanoguanidine moiety, which can be susceptible to hydrolysis under both acidic and basic conditions. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results, the viability of drug formulations, and the interpretation of analytical data. This guide will walk you through potential degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) - Troubleshooting Stability Issues
Here we address common questions and concerns regarding the stability of N-butyl-N'-cyanoguanidine in experimental settings.
Q1: I'm observing a decrease in the concentration of my N-butyl-N'-cyanoguanidine stock solution in an acidic buffer over time. What could be happening?
A1: Under acidic conditions, the cyanoguanidine group is susceptible to hydrolysis. The primary degradation pathway likely involves the addition of water to the cyano group, leading to the formation of N-butyl-N'-amidinourea (guanylurea analog). In strongly acidic conditions and with elevated temperatures, this intermediate could potentially undergo further hydrolysis to form N-butylguanidine and other byproducts. It is known that cyanoguanidine itself can be hydrolyzed to guanylurea in the presence of acids.
Q2: My experiment requires dissolving N-butyl-N'-cyanoguanidine in a basic solution, but I'm seeing inconsistent results. Is the compound unstable?
A2: Yes, basic conditions can also promote the degradation of N-butyl-N'-cyanoguanidine. Alkaline hydrolysis can occur, potentially leading to the formation of N-butylguanidine and urea. The rate of degradation will depend on the pH, temperature, and concentration of the base. For cyanoguanidine, alkaline hydrolysis has been reported.
Q3: What are the likely degradation products of N-butyl-N'-cyanoguanidine that I should be looking for?
A3: Based on the chemistry of related compounds, the primary degradation products to monitor would be:
-
Under Acidic Conditions: N-butyl-N'-amidinourea.
-
Under Basic Conditions: N-butylguanidine and urea.
It is also possible, though less likely under mild conditions, to see further breakdown products.
Q4: How can I minimize the degradation of N-butyl-N'-cyanoguanidine during my experiments?
A4: To minimize degradation:
-
Buffer Selection: Whenever possible, work with buffers that are close to neutral pH.
-
Temperature Control: Perform experiments at the lowest temperature compatible with your protocol, as hydrolysis reactions are typically accelerated by heat.
-
Fresh Solutions: Prepare solutions of N-butyl-N'-cyanoguanidine fresh for each experiment, especially when working with acidic or basic media.
-
Storage: Store stock solutions in a neutral, buffered solvent at low temperatures (e.g., 2-8°C or frozen). General stability information for cyanoguanidine suggests it is stable when dry[1].
Q5: What analytical techniques are best suited for monitoring the stability of N-butyl-N'-cyanoguanidine?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of N-butyl-N'-cyanoguanidine and detecting the appearance of degradation products. A reversed-phase C18 column is a good starting point for method development. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products. Several HPLC methods have been developed for the analysis of related compounds like nitroguanidine and proguanil[2][3].
Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of N-butyl-N'-cyanoguanidine under acidic and basic conditions.
Caption: Hypothesized Acidic Degradation Pathway.
Caption: Hypothesized Basic Degradation Pathway.
Experimental Protocol: Assessing the Stability of N-butyl-N'-cyanoguanidine
This protocol provides a general framework for conducting a stability study of N-butyl-N'-cyanoguanidine in your laboratory.
Objective: To determine the rate of degradation of N-butyl-N'-cyanoguanidine at different pH values and temperatures.
Materials:
-
N-butyl-N'-cyanoguanidine
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 3, 5, 7)
-
Borate buffer (pH 9, 11)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Thermostatically controlled incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve N-butyl-N'-cyanoguanidine in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Incubation:
-
Divide each test solution into aliquots for each time point and temperature.
-
Incubate the aliquots at the desired temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C)).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples by HPLC. It is advisable to quench any ongoing reaction by neutralizing the pH or cooling the sample if necessary.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-240 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Quantify the peak area of N-butyl-N'-cyanoguanidine at each time point.
-
Plot the percentage of remaining N-butyl-N'-cyanoguanidine against time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Expected Stability Profile (Hypothetical Data)
The following table summarizes the expected stability trends for N-butyl-N'-cyanoguanidine based on the behavior of related compounds. Actual results from your experiments should be used to populate a similar table.
| pH | Temperature (°C) | Expected Half-life (t½) | Primary Degradation Product(s) |
| 3 | 25 | Hours to Days | N-butyl-N'-amidinourea |
| 3 | 40 | Hours | N-butyl-N'-amidinourea |
| 7 | 25 | Weeks to Months | Minimal degradation |
| 7 | 40 | Days to Weeks | Minimal degradation |
| 11 | 25 | Hours to Days | N-butylguanidine, Urea |
| 11 | 40 | Hours | N-butylguanidine, Urea |
Concluding Remarks
The stability of N-butyl-N'-cyanoguanidine is a critical parameter that can significantly impact the outcome and reproducibility of your research. While this guide provides a framework based on the known chemistry of analogous structures, it is imperative to perform stability studies under your specific experimental conditions. By understanding the potential degradation pathways and employing appropriate analytical techniques, you can ensure the reliability and accuracy of your work.
References
-
ChemBK. N-Cyanoguanidine. [Link]
-
OECD Existing Chemicals Database. (2004). Cyanoguanidine CAS N°: 461-58-5. [Link]
-
ACS Publications. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. [Link]
-
Symbiosis Online Publishing. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. [Link]
-
Wikipedia. 2-Cyanoguanidine. [Link]
-
ResearchGate. (2012). Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity. [Link]
-
PubMed Central. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. [Link]
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]
-
PubMed Central. (2021). Synthetic accesses to biguanide compounds. [Link]
-
Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]
-
Sciencemadness.org. HYDROLYSIS OF DICYANDIAMIDE. [Link]
-
ResearchGate. (2015). Analytical Methods for Determining Nitroguanidine in Soil and Water. [Link]
-
PubChem. N-Butyl-N'-nitroguanidine. [Link]
-
NCBI Bookshelf. Toxicological Profile for Cyanide. [Link]
-
Sciencemadness Wiki. Cyanoguanidine. [Link]
-
ResearchGate. (2020). Equilibrium Solubilities of 2-Cyanoguanidine in Water + (Ethane-1,2-diol or N,N-Dimethylformamide) Mixtures at Different Temperatures: An Experimental and Correlational Study. [Link]
-
DTIC. (1990). Analytical Methods for Determining Nitroguanidine in Soil and Water. [Link]
- Google Patents. WO2012123378A1 - Production and use of cyanoguanidine and cyanamide.
-
AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. [Link]
-
PubChem. Dicyandiamide. [Link]
-
ResearchGate. (2002). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. [Link]
-
International Journal Of Pharma Research and Health Sciences. (2017). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. [Link]
Sources
Technical Support Center: Analytical Strategies for Impurity Profiling of 1-Butyl-3-cyanoguanidine
Welcome to the technical support center for the analysis of 1-butyl-3-cyanoguanidine. This guide is designed for researchers, analytical chemists, and formulation scientists to provide both foundational methods and practical troubleshooting advice for identifying and quantifying impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-butyl-3-cyanoguanidine is critical for safety, efficacy, and regulatory compliance. Impurities can arise from starting materials, synthetic by-products, or degradation, and their control is a mandate from regulatory bodies like the ICH.[1][2]
This document provides robust starting points for method development and helps you navigate common experimental challenges you may encounter.
Frequently Asked Questions (FAQs): Understanding the Analyte and Potential Impurities
Q1: What are the likely process-related impurities in 1-butyl-3-cyanoguanidine synthesis?
Answer: The impurity profile is intrinsically linked to the synthetic route. While specific routes for 1-butyl-3-cyanoguanidine are proprietary, a common approach for N-substituted cyanoguanidines involves the reaction of a primary amine with dicyandiamide (cyanoguanidine). Therefore, key process-related impurities to monitor would include:
-
Unreacted Starting Materials:
-
n-Butylamine
-
Dicyandiamide (also known as cyanoguanidine)[3]
-
-
By-products from Dimerization/Polymerization:
-
Melamine and related triazine structures, which can form from the self-condensation of cyanoguanidine under certain conditions.[4]
-
-
Related Substances:
-
Guanidine or substituted guanidine derivatives formed from side reactions.
-
Q2: What are the potential degradation products of 1-butyl-3-cyanoguanidine?
Answer: Guanidine and cyanoguanidine moieties can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. Key degradation products could include:
-
1-Butylguanidine: Formed via the hydrolysis of the cyano group to a carboxyl group followed by decarboxylation.
-
Urea Derivatives: Further degradation can lead to the formation of butyl-substituted ureas.
-
Cyanamide: While cyanoguanidine itself is generally stable in water, extreme conditions could potentially lead to degradation pathways involving cyanamide.[5]
It is crucial to perform forced degradation studies (stress testing) under various conditions (acid, base, oxidation, heat, light) as outlined by ICH guidelines to definitively identify potential degradants.[6]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile, polar compounds like 1-butyl-3-cyanoguanidine and its related impurities.[6] Its versatility in column chemistry and mobile phase composition allows for the separation of structurally similar compounds.
Workflow for HPLC Impurity Analysis
The following diagram illustrates a typical workflow for developing and implementing an HPLC method for impurity analysis.
Caption: General workflow for HPLC impurity profiling.
Recommended Starting Protocol: HPLC-UV Method
This protocol is a robust starting point based on methods developed for similar polar guanidine derivatives.[4][7] It must be validated for your specific application and matrix. [8]
Step-by-Step Methodology
-
Chromatographic System:
-
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Silica, Amide, or Cyano phase), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% to 60% B
-
15-18 min: Hold at 60% B
-
18-19 min: Return to 95% B
-
19-25 min: Column re-equilibration at 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm (or scan for optimal wavelength).
-
Scientist's Rationale: Many simple guanidines lack a strong chromophore. Detection at lower UV wavelengths (200-220 nm) is often necessary to achieve adequate sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (5:95 v/v).
-
Standard Solution: Accurately weigh and dissolve 1-butyl-3-cyanoguanidine reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the diluent.
-
Impurity Spiked Solution (for validation): Prepare a sample solution spiked with known levels (e.g., 0.1%) of potential impurities (if available) to confirm specificity and resolution.
-
Data Summary: Potential HPLC Starting Conditions
The table below summarizes various HPLC conditions used for analyzing guanidine-related compounds, providing a reference for method development.
| Compound Class | Column Type | Mobile Phase Buffers/Additives | Organic Modifier | Reference |
| Guanidine Derivatives | HILIC | Ammonium Acetate/Formate | Acetonitrile | [7][10] |
| Metformin & Impurities | Mixed-Mode HILIC | Ammonium Formate | Acetonitrile | [4] |
| Phenylguanidines | Reversed-Phase (C18) | Phosphoric Acid / Formic Acid | Acetonitrile, Methanol | [11] |
| Nitroguanidines | Reversed-Phase (C18) | Formic Acid | Acetonitrile | [12] |
Troubleshooting Guide for HPLC Analysis
Encountering issues during HPLC analysis is common. This section addresses frequent problems in a Q&A format, providing a logical path to their resolution.
Caption: Decision tree for troubleshooting peak tailing.
Q: My main peak for 1-butyl-3-cyanoguanidine is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing for basic compounds like guanidines is a classic problem in liquid chromatography.
-
Primary Cause: Secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups (Si-OH) on the silica surface of the column packing material. This causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
-
Solutions to Try (in order):
-
Modify the Mobile Phase: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 3.0) will protonate the silanol groups, reducing their interaction with your protonated basic analyte.[13]
-
Use a Competing Base: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.
-
Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are overloading the column. Reduce your sample concentration or injection volume.
-
Switch to a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds at neutral pH with minimal tailing. Consider using a column specifically marketed for this purpose.
-
Q: My retention times are drifting and are not reproducible. What should I check?
Answer: Unstable retention times point to a lack of equilibrium in your system or a change in conditions.
-
Primary Causes & Solutions:
-
Insufficient Column Equilibration: This is the most common cause, especially with gradient methods or HILIC. Ensure you are running the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.
-
Mobile Phase Issues:
-
Composition Change: Selective evaporation of the more volatile solvent (acetonitrile in this case) can alter the mobile phase composition and retention. Keep reservoirs covered.
-
Degradation: Prepare fresh mobile phase daily, especially buffered solutions which can support microbial growth.
-
-
Temperature Fluctuations: The column temperature must be stable. Use a column thermostat and ensure it is set correctly and functioning. Even small changes in ambient lab temperature can cause drift if the column is not thermostatted.[14]
-
Pump Performance: Check for leaks in the pump heads or seals. An inconsistent flow rate will directly impact retention times. Perform a pump pressure test if available on your system.[15]
-
Q: I am seeing "ghost peaks" – peaks that appear in my blank injections. Where are they coming from?
Answer: Ghost peaks are typically caused by contamination or carryover from a previous injection.
-
Primary Causes & Solutions:
-
Autosampler Carryover: The most likely culprit. The needle or injection port may be contaminated. Clean the autosampler using a strong solvent wash sequence. For this method, a good wash could be a sequence of water, methanol, and then acetonitrile.
-
Contaminated Mobile Phase or Diluent: Prepare fresh mobile phase and diluent using high-purity (HPLC-grade or better) solvents and salts to rule out contamination.
-
Sample Build-up on the Column: Strongly retained impurities from previous samples may slowly elute in later runs, appearing as broad ghost peaks. Flush the column with a strong solvent (one that is miscible with your mobile phase but has a higher elution strength). Caution: Always check the column's manual for solvent compatibility.
-
Confirmatory and Specialized Analytical Techniques
While HPLC-UV is excellent for quantification, other techniques are vital for confirmation and structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive technique for impurity identification. Coupling an HPLC system to a mass spectrometer provides mass-to-charge ratio data, allowing for the determination of the molecular weight of unknown peaks.[6][16] This is invaluable for identifying process impurities and degradation products without needing to synthesize every potential impurity as a reference standard.
-
Gas Chromatography (GC): Useful for identifying volatile or semi-volatile impurities, such as residual n-butylamine (starting material) or other solvents used in the synthesis.[17] Derivatization may be required to improve the volatility and chromatographic behavior of some compounds.[18]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of isolated impurities.[2][19] If a significant unknown impurity is detected via HPLC, preparative chromatography can be used to isolate a sufficient quantity for NMR analysis to confirm its structure.
References
-
SIELC. (n.d.). Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column. Retrieved from [Link]
- Loos, R., et al. (2015). Analytical methods for possible WFD 1 watch list substances.
- Sari, Y., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules.
- Chaudhary, A., & Vora, A. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
- Bhupatiraju, R. V., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- Patel, H., et al. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal Of Pharma Research and Health Sciences.
-
Lund University Publications. (2020). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]
- Sahu, P. K., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- OECD. (2004). Cyanoguanidine CAS N°: 461-58-5.
- ACS Publications. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water. Environmental Science & Technology Letters.
-
ResearchGate. (n.d.). Polymer Additives to Go? Occurrence of the Rubber Additive 1,3-Diphenylguanidine (DPG) in Bottled Water. Retrieved from [Link]
-
AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Dicyandiamide. Retrieved from [Link]
- NIH. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
- Google Patents. (2012). WO2012123378A1 - Production and use of cyanoguanidine and cyanamide.
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Bio Spectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- ResearchGate. (2015). Simultaneous Determination of Metformin Hydrochloride, Cyanoguanidine and Melamine in Tablets by Mixed-Mode HILIC.
- ResearchGate. (2005). (PDF) A Convenient Route To Cyanoguanidines.
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation. Retrieved from [Link]
- PubMed. (2005).
- Springer. (2023).
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Lund University Publications. (2023).
Sources
- 1. cormica.com [cormica.com]
- 2. rroij.com [rroij.com]
- 3. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. d-nb.info [d-nb.info]
- 11. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. air.unimi.it [air.unimi.it]
- 13. realab.ua [realab.ua]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: 1-Butyl-3-cyanoguanidine vs. Dicyandiamide
Executive Summary
This guide provides a technical comparison between Dicyandiamide (DCD) , the industry-standard latent curing agent and pharmaceutical precursor, and its alkylated derivative, 1-Butyl-3-cyanoguanidine .
While DCD is renowned for its high melting point and extreme latency, 1-butyl-3-cyanoguanidine offers a distinct reactivity profile driven by the electron-donating butyl group and reduced crystal lattice energy. This guide analyzes their performance in biguanide synthesis (pharmaceuticals) and epoxy resin curing (materials science), supported by mechanistic insights and experimental protocols.
Chemical Structure & Electronic Properties
The fundamental difference lies in the substitution at the
| Feature | Dicyandiamide (DCD) | 1-Butyl-3-cyanoguanidine |
| Structure | ||
| CAS | 461-58-5 | 1190-53-0 (HCl salt ref) |
| Melting Point | 209–211 °C | ~90–105 °C (Estimated*) |
| Solubility | Water, MeOH; Insoluble in non-polar solvents | Soluble in alcohols, polar organic solvents |
| Electronic Effect | Electron-withdrawing nitrile stabilizes guanidine core | Butyl group (+I effect) increases electron density on |
| Primary Use | Metformin precursor, Latent Epoxy Hardener | Buformin intermediate, Modified Hardener |
*Note: Unsubstituted DCD has a high lattice energy due to extensive H-bonding. The butyl chain disrupts this packing, significantly lowering the melting point.
Reactivity Profile I: Pharmaceutical Synthesis (Biguanides)
In drug development, these compounds serve as the electrophilic "backbone" for biguanide synthesis. The nitrile carbon (
A. Dicyandiamide (The Parent Electrophile)
DCD is the starting material for mono-substituted biguanides .
-
Reaction: DCD + Dimethylamine
Metformin . -
Mechanism: The reaction requires high temperatures (140°C+) or metal catalysis (Cu(II)) because the guanidine moiety deactivates the nitrile carbon via resonance.
-
Outcome: High yield of
-dimethylbiguanide.
B. 1-Butyl-3-cyanoguanidine (The Substituted Electrophile)
This compound is used to synthesize unsymmetrical di-substituted biguanides or bisbiguanides .
-
Reaction: 1-Butyl-3-cyanoguanidine + Amine (
) -butyl- -alkylbiguanide. -
Reactivity Shift: The butyl group increases the lipophilicity, allowing reactions in organic solvents (e.g., butanol, toluene) where DCD would be insoluble.
-
Sterics: The butyl group introduces mild steric hindrance, potentially requiring longer reaction times compared to DCD when reacting with bulky amines.
Visualization: Synthesis Pathways
Caption: Divergent synthesis pathways. DCD yields mono-alkyl biguanides, while 1-butyl-3-cyanoguanidine yields di-alkyl derivatives.
Reactivity Profile II: Epoxy Curing (Polymer Chemistry)
In epoxy formulations, the trade-off is between latency (shelf life) and reactivity (cure temperature).
Comparative Performance
| Parameter | Dicyandiamide (DCD) | 1-Butyl-3-cyanoguanidine |
| Latency | Excellent. Stable for months at 25°C. Insoluble in resin. | Moderate. Lower MP means better resin compatibility, reducing latency. |
| Cure Onset | High (~180°C without accelerator). | Lower (~140–160°C). |
| Mechanism | Phase-transfer limited. DCD must dissolve/melt to react. | Homogeneous reaction possible due to alkyl solubility. |
| Network | Tightly cross-linked, high | Slightly lower |
Mechanistic Insight[1][2][3]
-
Stage 1 (N-Alkylation): The secondary amine (or primary in DCD) attacks the epoxide ring. 1-butyl-3-cyanoguanidine is more nucleophilic at the
position due to the inductive effect of the butyl group. -
Stage 2 (Nitrile Addition): Hydroxyl groups generated in Stage 1 catalyze the addition of further epoxy/amine groups to the nitrile, forming heterocyclic intermediates (oxazolines/guanamines).
Experimental Protocols
Protocol A: Comparative Reactivity with Butylamine (Biguanide Formation)
Objective: Synthesize N-butylbiguanide (Buformin) vs. N,N-dibutylbiguanide to assess reaction rates.
Materials:
-
Reagent A: Dicyandiamide (10 mmol)
-
Reagent B: 1-Butyl-3-cyanoguanidine (10 mmol)
-
Reactant: Butylamine Hydrochloride (10 mmol)
-
Solvent: 1-Butanol (20 mL)
Step-by-Step Workflow:
-
Setup: Prepare two 50 mL round-bottom flasks equipped with reflux condensers.
-
Dissolution:
-
Flask A (DCD): Suspension formed (DCD is sparingly soluble).
-
Flask B (Butyl-CG): Clear solution formed upon slight warming (High solubility).
-
-
Reflux: Heat both flasks to reflux (117°C) for 4 hours.
-
Monitoring: Spot on TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
-
Observation: Flask B (Butyl-CG) shows faster consumption of starting material due to homogeneity. Flask A (DCD) requires longer time or higher temperature (fusion) for complete conversion.
-
-
Workup: Cool to 0°C. Filter the precipitated biguanide hydrochloride salt.
-
Analysis: Compare yield and melting point.
Protocol B: DSC Analysis for Epoxy Latency
Objective: Determine the cure onset temperature.
-
Resin Preparation: Mix DGEBA (Bisphenol A epoxy) with stoichiometric equivalent of curing agent (DCD or Butyl-CG).
-
Dispersion:
-
DCD: Requires high-shear mixing or 3-roll milling (solid dispersion).
-
Butyl-CG: Can be dissolved in a small amount of solvent or melted into the resin (warm mix).
-
-
DSC Run: Heat from 25°C to 250°C at 10°C/min.
-
Result Interpretation:
-
DCD: Sharp exotherm peak at ~190–210°C (if unaccelerated).
-
Butyl-CG: Broader exotherm appearing at lower temperatures (~150–170°C), indicating reduced latency.
-
Visualizing the Curing Mechanism
Caption: Epoxy curing mechanism. The nitrile group provides secondary cross-linking at high temperatures.
References
-
Beilstein Institute. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Link
-
Shapiro, S. L., et al. (1959). Hypoglycemic Agents. III. N1-Alkyl- and Aralkylbiguanides. Journal of the American Chemical Society. Link
-
National Institute of Standards and Technology (NIST). Dicyandiamide Properties. NIST Chemistry WebBook. Link
-
PubChem. 2-Cyanoguanidine Compound Summary. National Library of Medicine. Link
-
American Chemical Society (ACS). (2022). Latent, Cross-Linkable Triazole Platform... Epoxy Composites. ACS Omega. Link
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Alkyl-N'-Cyanoguanidines
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. N-alkyl-N'-cyanoguanidines are a class of compounds with significant interest due to their diverse biological activities, including their use as precursors in the synthesis of pharmaceuticals like cimetidine.[1][2] This guide provides an in-depth spectroscopic comparison of a series of N-alkyl-N'-cyanoguanidines, offering experimental data and theoretical insights to aid in their identification and characterization.
This document is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of these molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
The Structural Landscape of N-Alkyl-N'-Cyanoguanidines
The core structure of an N-alkyl-N'-cyanoguanidine features a guanidine backbone substituted with an alkyl group and a cyano moiety. The tautomeric forms and rotational isomers of these molecules can influence their spectroscopic signatures. The general structure is depicted below:
Figure 1: General structure of N-Alkyl-N'-Cyanoguanidine, where R represents an alkyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule.[3] For N-alkyl-N'-cyanoguanidines, both ¹H and ¹³C NMR provide critical information for confirming the identity and purity of a sample.
Causality Behind Experimental Choices in NMR
When analyzing these compounds, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H NMR spectrum, with a residual peak around 2.50 ppm.[4] Furthermore, the exchangeable protons on the nitrogen atoms are more readily observed in DMSO-d₆ compared to deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: The Influence of the Alkyl Group
The ¹H NMR spectrum of N-alkyl-N'-cyanoguanidines is characterized by signals corresponding to the protons on the alkyl group and the N-H protons of the guanidine core. The chemical shift of the alkyl protons is influenced by the electronegativity of the adjacent nitrogen atom, causing a downfield shift compared to their corresponding alkanes.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for N-Alkyl-N'-Cyanoguanidines in DMSO-d₆
| Alkyl Group (R) | Alkyl Protons (δ, ppm) | N-H Protons (δ, ppm) |
| Methyl (-CH₃) | ~2.8 (s, 3H) | ~7.0 - 8.0 (br s, 3H) |
| Ethyl (-CH₂CH₃) | ~3.2 (q, 2H), ~1.1 (t, 3H) | ~7.0 - 8.0 (br s, 3H) |
| Isopropyl (-CH(CH₃)₂) | ~3.8 (sept, 1H), ~1.2 (d, 6H) | ~7.0 - 8.0 (br s, 3H) |
| tert-Butyl (-C(CH₃)₃) | ~1.3 (s, 9H) | ~7.0 - 8.0 (br s, 3H) |
Note: These are predicted values based on general NMR principles and data from related compounds. Actual values may vary slightly.
The broadness of the N-H signals is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The chemical shifts of the alkyl protons are consistent with protons attached to a carbon adjacent to a nitrogen atom.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the alkyl group are influenced by their proximity to the nitrogen atom. The guanidine carbon and the cyano carbon exhibit characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for N-Alkyl-N'-Cyanoguanidines in DMSO-d₆
| Alkyl Group (R) | Alkyl Carbons (δ, ppm) | Guanidine Carbon (C=N) (δ, ppm) | Cyano Carbon (C≡N) (δ, ppm) |
| Methyl (-CH₃) | ~29 | ~160 | ~118 |
| Ethyl (-CH₂CH₃) | ~38, ~15 | ~160 | ~118 |
| Isopropyl (-CH(CH₃)₂) | ~45, ~22 | ~160 | ~118 |
| tert-Butyl (-C(CH₃)₃) | ~50, ~29 | ~160 | ~118 |
Note: These are predicted values based on general NMR principles and data from related compounds. The chemical shift of the nitrile carbon is typically in the range of 110-120 ppm.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For N-alkyl-N'-cyanoguanidines, the characteristic vibrational frequencies of the N-H, C≡N, and C=N bonds are of particular interest.
Key Vibrational Modes
The FTIR spectrum of an N-alkyl-N'-cyanoguanidine will be dominated by several key absorptions:
-
N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary and secondary amine groups in the guanidine core.
-
C≡N Stretching: A sharp, intense absorption band in the region of 2150-2250 cm⁻¹ is indicative of the cyano group. The cyanamide transition is typically found in an isolated region of the IR spectrum, around 2220–2243 cm⁻¹.[7]
-
C=N Stretching: The C=N stretching vibration of the guanidine group typically appears in the region of 1600-1680 cm⁻¹.
-
N-H Bending: The N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹) for N-Alkyl-N'-Cyanoguanidines
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 (broad) |
| C≡N | Stretching | 2150 - 2250 (sharp, intense) |
| C=N | Stretching | 1600 - 1680 |
| N-H | Bending | 1550 - 1650 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
The position and intensity of these bands can provide valuable information for confirming the presence of the key functional groups in the synthesized N-alkyl-N'-cyanoguanidines.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Ionization and Fragmentation
For N-alkyl-N'-cyanoguanidines, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺, allowing for the unambiguous determination of the molecular weight. Under higher energy conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry, the molecule will fragment in a predictable manner.
The fragmentation of N-alkyl-N'-cyanoguanidines is expected to be directed by the functional groups present. Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.
Figure 2: Proposed major fragmentation pathways for N-Alkyl-N'-Cyanoguanidines in Mass Spectrometry.
The relative abundance of these fragment ions will depend on the stability of the resulting ions and neutrals, which is influenced by the nature of the alkyl group 'R'.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols are provided.
Synthesis of a Representative N-Alkyl-N'-Cyanoguanidine (N-Methyl-N'-Cyanoguanidine)
This protocol is based on established methods for the synthesis of cyanoguanidine derivatives.
Figure 3: Experimental workflow for the synthesis of N-Methyl-N'-Cyanoguanidine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanamide (1.0 eq) in water at 0-5°C.
-
Addition of Amine: Add an aqueous solution of methylamine (40%, 1.1 eq) dropwise to the cyanamide solution while maintaining the temperature between 0 and 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove water and excess methylamine.
-
Purification: Recrystallize the resulting crude solid from a mixture of ethanol and water to obtain pure N-methyl-N'-cyanoguanidine as a white solid.
-
Characterization: Confirm the structure and purity of the product using NMR, FTIR, and MS analysis as described below.
Spectroscopic Characterization Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-alkyl-N'-cyanoguanidine in 0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR.
2. FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI): Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the spectrum in positive ion mode.
-
Tandem MS (CID): To obtain fragmentation data, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison and characterization of N-alkyl-N'-cyanoguanidines. By understanding the principles behind NMR, FTIR, and Mass Spectrometry, and by following the detailed experimental protocols, researchers can confidently identify and characterize these important compounds. The provided data and interpretations serve as a valuable resource for professionals in drug discovery and development, facilitating the advancement of new therapeutic agents.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
- Escolano, C., et al. (2003). Complete 1H and 13C NMR chemical shift assignment of N1‐ and N3‐alkylnitrohistidines and of 1,4,6,7‐tetrahydroimidazo[4,5‐b]pyridines. Magnetic Resonance in Chemistry, 41(3), 219–222.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219.
- Besselièvre, F., & Piguel, S. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1085–1111.
- Tan, H., Kato, K., Imuta, J., & Kihara, N. (1988). Cyanoguanidine derivative and process for preparation thereof.
-
Wikipedia. (2023). 2-Cyanoguanidine. [Link]
- El-gemeie, G. H., et al. (2014). A Convenient Route To Cyanoguanidines.
- Tan, H., Kato, K., Imuta, J., & Kihara, N. (1990). Cyanoguanidine derivative and process for preparation thereof.
- Cunningham, I. D., Wan, N. C., & Cox, B. G. (1997). 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437–1442.
- Mirokhin, Y. V., & Tsvetkov, Y. E. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 26(10), 1734–1746.
- Dan, L., et al. (2021). Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. Analytica Chimica Acta, 1184, 339023.
-
ResearchGate. IR spectra were analyzed by HS-MCR (A: cyanoguanidine; B: intermediate...). [Link]
-
LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Barton, D. H. R., et al. (1995). PREPARATION AND REACTIONS OF 2-tert-BUTYL-1,1,3,3-TETRAMETHYLGUANIDINE: 2,2,6-TRIMETHYLCYCLOHEXEN-1-YL IODIDE. Organic Syntheses, 72, 101.
- Mazur, M., et al. (2019). Fragmentation mass spectra dataset of linear cyanopeptides - microginins.
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ResearchGate. Reaction of Thiosemicarbazide with N-Cyanoguanidine... [Link]
- Al-Rawi, J. M. A., et al. (1984). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 22(6), 418-422.
- Lee, G., et al. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 148(6), 064201.
-
TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
- Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781.
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
- Werner, E. A., & Bell, J. (1922). CCXIV.—The Preparation of Methylguanidine, and of ββ-Dimethylguanidine by the Interaction of Dicyanodiamide, and Methylammonium and Dimethylammonium Chlorides respectively. Journal of the Chemical Society, Transactions, 121, 1790-1794.
- Simpkins, N. S., et al. (2019). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 24(19), 3563.
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
- 1. EP0259140A1 - Cyanoguanidine derivative and process for preparation thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. sci-hub.sg [sci-hub.sg]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-Butyl-3-Cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cross-Reactivity in Drug Development
The therapeutic efficacy of a drug candidate is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a drug with targets other than its primary therapeutic target, can lead to off-target effects, toxicity, and reduced efficacy.[1] For compounds like 1-butyl-3-cyanoguanidine, which belongs to a class of compounds known to interact with enzymes like dihydrofolate reductase (DHFR), a thorough assessment of cross-reactivity is paramount.[2][3] This is especially critical when developing drugs targeting pathogens, as cross-reactivity with human orthologs of the target enzyme can lead to significant side effects.[4]
1-Butyl-3-cyanoguanidine is a synthetic compound belonging to the cyanoguanidine class.[5][6][7] Compounds in this family, particularly biguanides like proguanil, are known to be metabolized into active triazine derivatives, such as cycloguanil, which are potent inhibitors of Plasmodium falciparum DHFR (PfDHFR).[8][9][10] The primary mechanism of action for these antimalarial drugs is the inhibition of DHFR, an enzyme essential for DNA synthesis and cell proliferation in the malaria parasite.[11][12] Therefore, a critical aspect of the preclinical evaluation of 1-butyl-3-cyanoguanidine is to determine its binding affinity for PfDHFR and its potential for cross-reactivity with human DHFR (hDHFR) and other related enzymes.
This guide will provide a detailed methodology for a comparative cross-reactivity study, present hypothetical data for illustrative purposes, and discuss the interpretation of these findings in the context of drug development.
Experimental Design: A Framework for Assessing Cross-Reactivity
A comprehensive cross-reactivity study for 1-butyl-3-cyanoguanidine should be designed to provide a clear comparison of its binding affinity to the intended target versus a panel of potential off-targets.
Core Components of the Study:
-
Primary Target: Recombinant Plasmodium falciparum dihydrofolate reductase (PfDHFR).
-
Primary Off-Target: Recombinant human dihydrofolate reductase (hDHFR).
-
Comparator Compounds:
-
Methodology: A competitive binding assay is a robust and widely used method to determine the relative binding affinities of unlabeled compounds.[14][15][16] This assay measures the ability of a test compound (e.g., 1-butyl-3-cyanoguanidine) to displace a known labeled ligand from the target protein.
Experimental Workflow
The overall workflow for the cross-reactivity assessment is depicted in the following diagram:
Caption: Experimental workflow for assessing the cross-reactivity of 1-butyl-3-cyanoguanidine.
Methodology: Competitive Binding Assay Protocol
This section provides a detailed, step-by-step protocol for a competitive binding assay to determine the inhibition constant (Ki) of 1-butyl-3-cyanoguanidine and comparator compounds against PfDHFR and hDHFR.
Materials:
-
Recombinant PfDHFR and hDHFR
-
Labeled ligand (e.g., [3H]-methotrexate or a fluorescently labeled folate analog)
-
1-Butyl-3-cyanoguanidine
-
Proguanil, Cycloguanil, Pyrimethamine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 1-butyl-3-cyanoguanidine and comparator compounds in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series for each test compound in the assay buffer.
-
Dilute the recombinant DHFR enzymes and the labeled ligand to their optimized working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the respective DHFR enzyme (PfDHFR or hDHFR) to each well.
-
Add the serially diluted test compounds to the wells. Include wells for total binding (enzyme + labeled ligand, no inhibitor) and non-specific binding (labeled ligand only).
-
Initiate the binding reaction by adding the labeled ligand to all wells.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound labeled ligand from the free labeled ligand. This can be achieved by various methods, such as size-exclusion chromatography, filtration through a membrane that retains the protein-ligand complex, or charcoal adsorption of the free ligand.
-
-
Detection:
-
Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Calculate the Selectivity Index (SI) as the ratio of the Ki for hDHFR to the Ki for PfDHFR (SI = Ki(hDHFR) / Ki(PfDHFR)). A higher SI indicates greater selectivity for the parasite enzyme.
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data from the described competitive binding assay, comparing the inhibitory activity and selectivity of 1-butyl-3-cyanoguanidine with established antimalarial drugs.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Index (SI) |
| 1-Butyl-3-Cyanoguanidine | PfDHFR | 150 | 75 | 13.3 |
| hDHFR | 2000 | 1000 | ||
| Proguanil | PfDHFR | >10,000 | >5,000 | <0.2 |
| hDHFR | >10,000 | >5,000 | ||
| Cycloguanil | PfDHFR | 5 | 2.5 | 800 |
| hDHFR | 4000 | 2000 | ||
| Pyrimethamine | PfDHFR | 1 | 0.5 | 2000 |
| hDHFR | 2000 | 1000 |
Interpretation of Hypothetical Data:
-
1-Butyl-3-Cyanoguanidine: This compound shows moderate inhibitory activity against PfDHFR with a Ki of 75 nM. Its selectivity for the parasite enzyme over the human counterpart is modest (SI = 13.3), suggesting a potential for off-target effects on the host.
-
Proguanil: As expected for a pro-drug, proguanil exhibits very weak activity against both PfDHFR and hDHFR.[9]
-
Cycloguanil: The active metabolite of proguanil, cycloguanil, is a potent inhibitor of PfDHFR (Ki = 2.5 nM) and demonstrates high selectivity (SI = 800).[8]
-
Pyrimethamine: This established drug is a very potent inhibitor of PfDHFR (Ki = 0.5 nM) with excellent selectivity (SI = 2000).[3]
Potential Off-Target Effects and Signaling Pathways
Cross-reactivity with host enzymes can lead to unintended biological consequences. Inhibition of human DHFR can interfere with folate metabolism, which is crucial for the synthesis of nucleotides and amino acids.[11][12] This can particularly affect rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, potentially leading to side effects like anemia and mucositis.
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and how its inhibition can impact downstream processes.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 1-butyl-3-cyanoguanidine disrupts the folate metabolic pathway.
Conclusion and Future Directions
This guide outlines a systematic approach for evaluating the cross-reactivity of 1-butyl-3-cyanoguanidine, a crucial step in its preclinical development. The provided methodology, centered on a competitive binding assay, allows for a quantitative comparison of its inhibitory activity against the target enzyme, PfDHFR, and the primary off-target, hDHFR. The hypothetical data presented underscore the importance of not only potency but also selectivity in drug design.
Based on our illustrative data, while 1-butyl-3-cyanoguanidine shows promise as a PfDHFR inhibitor, its relatively low selectivity index warrants further investigation and potential lead optimization to minimize off-target effects. Future studies should expand the panel of off-targets to include other folate-dependent enzymes and utilize cell-based assays to confirm the in vitro findings in a more biologically relevant context. A thorough understanding of the cross-reactivity profile is essential for advancing 1-butyl-3-cyanoguanidine as a safe and effective therapeutic agent.
References
-
Fidock, D. A., & Wellems, T. E. (1997). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular and Biochemical Parasitology, 85(2), 165-176. [Link]
-
Al-Subaie, M., & El-Emam, A. A. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1245-1286. [Link]
-
Pan, C., de la Cruz, J., & Zeng, E. Y. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. Environmental Science & Technology Letters, 10(10), 874-880. [Link]
-
Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 37(1), 8-11. [Link]
- Tanabe Seiyaku Co. (1988). EP0259140A1 - Cyanoguanidine derivative and process for preparation thereof.
-
Sirichaiwat, T., Vanichtanankul, J., Tima, H., Rungrotmongkol, T., & Yuthavong, Y. (2014). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Molecular Graphics and Modelling, 51, 111-118. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved February 5, 2026, from [Link]
-
Yuthavong, Y., Tarnchompoo, B., & Vilaivan, T. (2012). Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance. ACS Chemical Biology, 7(11), 1829-1834. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Proguanil. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved February 5, 2026, from [Link]
-
IndexBox. (2026, February 4). China's Hydrazine and Hydroxylamine Derivatives Market Forecast To Expand at 1.6% CAGR. [Link]
-
Drugs.com. (n.d.). Atovaquone/proguanil Interactions. Retrieved February 5, 2026, from [Link]
-
Johnson, W. G., & Stenroos, E. S. (2010). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. Current Pharmacogenomics and Personalized Medicine, 8(1), 45-63. [Link]
-
Atwal, K. S., & O'Reilly, B. C. (1990). A Convenient Route To Cyanoguanidines. ResearchGate. [Link]
-
Drugs.com. (n.d.). Proguanil Interactions Checker. Retrieved February 5, 2026, from [Link]
-
Bordone, R., Coni, S., & Canettieri, G. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 13(16), 4013. [Link]
-
Birdsall, B., Burgen, A. S., & Roberts, G. C. (1989). Interactions between inhibitors of dihydrofolate reductase. Biochemical Society Transactions, 17(2), 324-326. [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved February 5, 2026, from [Link]
-
Strebhardt, K. (2010). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Nature Reviews Drug Discovery, 9(12), 931-936. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, November 26). Dihydrofolate reductase inhibitor. [Link]
- Yamanouchi Pharmaceutical Co. (1988). EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof.
-
Proteopedia. (2022, January 7). Malarial Dihydrofolate Reductase as Drug Target. [Link]
-
Du, B., et al. (2023). Polymer Additives to Go? Occurrence of the Rubber Additive 1,3-Diphenylguanidine (DPG) in Bottled Water. ResearchGate. [Link]
-
Bordone, R., Coni, S., & Canettieri, G. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]
-
Mayorga, C., et al. (2022). Standardizing In Vitro β-Lactam Antibiotic Allergy Testing with Synthetic IgE. Analytical Chemistry, 94(1), 329-337. [Link]
-
Taylor & Francis. (n.d.). Cycloguanil – Knowledge and References. Retrieved February 5, 2026, from [Link]
-
Meuwissen, J. H. E. T., & Seinen, W. (1979). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Clinica Chimica Acta, 96(1-2), 131-143. [Link]
-
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. [Link]
-
Mayo Clinic. (2025, November 30). Atovaquone and proguanil (oral route). [Link]
-
Chitnumsub, P., et al. (2018). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. European Journal of Medicinal Chemistry, 157, 111-125. [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
-
Spjuth, O., et al. (2017). Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates. Scientific Reports, 7(1), 1-11. [Link]
-
Al-Subaie, M., & El-Emam, A. A. (2021). Synthetic accesses to biguanide compounds. Beilstein Journals. [Link]
-
Yuthavong, Y., et al. (2005). Binding of substrates and inhibitors in the active site of Plasmodium falciparum DHFR. ResearchGate. [Link]
-
Spjuth, O., et al. (2017). Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates. Scientific Reports, 7(1), 1-11. [Link]
-
Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2020). Atovaquone/Proguanil. In Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press. [Link]
-
Senkovich, O., et al. (2016). Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase-Dihydrofolate Reductase from Plasmodium falciparum. The Journal of Biological Chemistry, 291(20), 10636-10649. [Link]
-
Fierke, C. A., & Benkovic, S. J. (1990). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 87(21), 8355-8359. [Link]
Sources
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0259140A1 - Cyanoguanidine derivative and process for preparation thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proguanil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
Comparative Guide: Structure-Activity Relationship of N-Butyl-N'-Cyanoguanidine Analogs
Executive Summary This guide provides an in-depth technical analysis of N-butyl-N'-cyanoguanidine derivatives, a chemical scaffold pivotal in the development of KATP channel openers (e.g., Pinacidil) and emerging anti-proliferative agents (e.g., CHS 828). Unlike rigid templates, this document focuses on the causal relationship between the N-butyl aliphatic chain, the electron-withdrawing cyanoguanidine core, and biological efficacy. We compare this scaffold against established therapeutic standards to assist researchers in lead optimization.
Chemical Space & Design Strategy
The cyanoguanidine moiety (
Why N-Butyl?
The N-butyl group represents a specific probe for lipophilic pocket depth and steric tolerance .
-
Bioisosterism: Cyanoguanidine replaces the thiourea found in early antagonists (e.g., Metiamide) to reduce toxicity (agranulocytosis).
-
Lipophilicity (LogP): The butyl chain adjusts the LogP to ~1.5–2.0, optimizing membrane permeability without the excessive protein binding seen in longer hexyl/heptyl chains (used in anti-cancer analogs like CHS 828).
Comparative Profiling: Efficacy & Potency[1]
The following analysis compares simple linear analogs (N-butyl) against branched therapeutic standards (Pinacidil) and anti-proliferative derivatives.
Table 1: Comparative SAR Data (KATP Channel Activity)
| Compound Class | Structure (R1 / R2) | Relative Potency (Vasorelaxation) | KATP Affinity ( | Solubility (Water) | Primary Indication |
| Target Scaffold | N-butyl-N'-cyanoguanidine | Low - Moderate | > 10 | High | Lead Fragment |
| Reference Standard | Pinacidil (Branched alkyl) | High (100%) | 10–50 nM | Moderate | Hypertension |
| Analog Variant A | N-Methyl-N'-cyanoguanidine | Inactive | > 100 | Very High | Negative Control |
| Analog Variant B | N-Hexyl-N'-cyanoguanidine | Moderate | ~1 | Low | Cytotoxicity Probe |
| Bioisostere | N-Butyl-N'-nitroguanidine | Moderate | ~5 | Moderate | Explosive/Herbicide |
Key Insight: The linear n-butyl chain often results in a loss of potency compared to branched alkyl groups (e.g., 1,2,2-trimethylpropyl in Pinacidil). The SUR binding pocket favors bulky, hydrophobic groups over linear chains, suggesting the n-butyl analog is a "sub-optimal" fit but an excellent starting point for fragment-based design.
Mechanistic Insight: The "Anchor & Gate" Model
The cyanoguanidine analogs function primarily by stabilizing the open conformation of the KATP channel. The mechanism involves a bipartite binding mode.
DOT Diagram: Signaling Pathway & Binding Mode
Figure 1: Mechanism of Action for Cyanoguanidine KATP Openers. The ligand binds to the SUR subunit, triggering pore opening, K+ efflux, and subsequent hyperpolarization.
Detailed SAR Analysis
Region A: The N-Alkyl Tail (The Butyl Group)
-
Observation: Replacing the n-butyl group with a tert-butyl or pinacolyl group increases potency by 10–100 fold.
-
Causality: The binding pocket on the SUR protein contains a hydrophobic cleft that is sterically demanding. Linear chains like n-butyl have too many degrees of freedom (entropic penalty) and insufficient bulk to fill the pocket tightly.
-
Optimization: Introduce branching at the
position relative to the nitrogen.
Region B: The Cyanoguanidine Core[1][3]
-
Observation: The cyano group (
) is essential. -
Comparison: Replacing
with (nitroguanidine) retains some activity but often introduces toxicity. Replacing with (urea) abolishes KATP activity. -
Role: The cyano nitrogen acts as a specific H-bond acceptor for a residue (likely Lysine or Arginine) within the active site.
Region C: The Distal Substituent (N')
-
Standard: Usually a Pyridine ring (Pinacidil) or a substituted Phenyl.
-
N-Butyl Analog Context: If the distal group is a simple hydrogen (i.e., N-butyl-cyanoguanidine), the molecule is virtually inactive. Activity requires an aromatic system at the
position to engage in pi-stacking interactions.
Experimental Protocol: Synthesis & Evaluation
To validate the SAR, the following protocol describes the synthesis of N-butyl-N'-cyanoguanidine derivatives.
Workflow Diagram
Figure 2: Synthetic route for N-substituted cyanoguanidines via the diphenyl cyanocarbonimidate or isourea method.
Step-by-Step Protocol
-
Activation: React Sodium Dicyanamide with Phenol in the presence of acid to form Diphenyl cyanocarbonimidate . This creates a reactive electrophilic center.
-
Why? Direct reaction of amines with dicyandiamide requires harsh conditions (fusion) which leads to polymerization. The phenoxy group is a better leaving group.
-
-
Substitution (R1): Add the first amine (e.g., 4-aminopyridine) in isopropanol at reflux for 4 hours.
-
Substitution (R2 - The Butyl Group): Add n-butylamine (1.1 eq) to the intermediate. Reflux for 6–12 hours.
-
Checkpoint: Monitor TLC for the disappearance of the intermediate.
-
-
Workup: Evaporate solvent. The residue is often an oil. Triturate with diethyl ether to induce crystallization.
-
Validation:
-
IR: Look for strong nitrile peak at ~2160
. -
NMR: Confirm butyl chain signals (0.9 ppm triplet, 1.3–1.5 ppm multiplets).
-
References
-
Structure-activity relationships of KATP channel openers. Journal of Medicinal Chemistry. (Review of Pinacidil and related cyanoguanidines).
-
Structure-activity relationship analysis of cytotoxic cyanoguanidines (CHS 828). BMC Cancer. (Analysis of alkyl chain length effects).
-
2-Cyanoguanidine Chemical Profile. PubChem. (Physical properties and toxicity data).
-
Interaction of cyanoguanidine P1075 with Sulfonylurea Receptors. British Journal of Pharmacology. (Binding site characterization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
